molecular formula C11H18N4 B8139086 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B8139086
M. Wt: 206.29 g/mol
InChI Key: WBPRIDIUOCWFHH-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolidine ring fused to an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction leads to the formation of the desired imidazo[1,2-a]pyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific structural features, which confer distinct biological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug development make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-5-14(4-1)8-10-9-15-6-3-12-7-11(15)13-10/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPRIDIUOCWFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN3CCNCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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